N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether
Description
Properties
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O2/c1-10(2)5-8-13-9-6-11(3)4-7-12/h12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUPDIHWMQEDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCN(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044734 | |
| Record name | 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Corrosive liquid; [MSDSonline] | |
| Record name | Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethanol, 2-((2-(2-(dimethylamino)ethoxy)ethyl)methylamino)- | |
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CAS No. |
83016-70-0 | |
| Record name | 2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83016-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083016700 | |
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| Record name | Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-[2-(dimethylamino)ethoxy]ethyl)methylamino]ethanol | |
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| Record name | Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]- | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-(2-(DIMETHYLAMINO)ETHOXY)ETHYL)(METHYL)AMINO)ETHANOL | |
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Preparation Methods
Eschweiler-Clarke Methylation with Formic Acid and Paraformaldehyde
The most widely documented method involves the Eschweiler-Clarke reaction , which methylates primary or secondary amines using formaldehyde and formic acid.
Procedure :
- Reactants : Hydroxyethyl ethylenediamine, paraformaldehyde, and formic acid are combined in a molar ratio of 1:3–3.3:3–3.3.
- Conditions : The mixture is stirred at 50–110°C for 1–2 hours, during which formaldehyde decomposes to generate in situ methylating agents.
- Workup : Water formed during the reaction is removed via pressure reduction, followed by ester exchange with alcohols (e.g., methanol or ethanol) to isolate intermediates. Vacuum distillation yields the final product with >98% purity.
Mechanistic Insights :
- Formic acid acts as a proton donor and reducing agent, facilitating the methylation of amine groups.
- Paraformaldehyde serves as a formaldehyde reservoir, ensuring sustained release for complete methylation.
Advantages :
Catalytic Hydrogenation with Formaldehyde
An alternative approach employs catalytic hydrogenation under pressurized conditions.
Procedure :
- Reactants : Ethoxyl ethylenediamine, formaldehyde (aqueous or paraformaldehyde), and a metal catalyst (e.g., nickel formate) are loaded into an autoclave.
- Conditions : The reaction proceeds at 80–120°C under 0–3 MPa hydrogen pressure for 3–7 hours.
- Workup : The mixture is filtered to remove the catalyst, followed by atmospheric distillation to eliminate water. Vacuum distillation isolates the product.
Mechanistic Insights :
- Hydrogen gas reduces intermediates like imines, preventing side reactions.
- Formaldehyde undergoes in situ decomposition to methylate amine groups, analogous to the Eschweiler-Clarke pathway.
Advantages :
- Scalability for industrial production due to robust catalyst systems.
- Reduced organic solvent use compared to traditional methods.
Comparative Analysis of Synthesis Methods
Critical Observations :
- The Eschweiler-Clarke method is preferable for laboratory-scale synthesis due to simplicity and lower energy input.
- Catalytic hydrogenation offers better throughput for industrial applications but requires specialized equipment.
Optimization Strategies and Challenges
Controlling Degradation Pathways
Thermal degradation studies reveal that prolonged heating (>120°C) or CO₂ exposure can lead to imidazolidinone derivatives (e.g., 2-hydroxyethyl imidazolidone). Mitigation strategies include:
Solvent Selection
- Alcohols (methanol, ethanol) are ideal for ester exchange steps due to their low boiling points and compatibility with amine intermediates.
- Aqueous formaldehyde solutions require careful pH adjustment to avoid polymerization.
Industrial-Scale Production Considerations
Catalyst Recycling
Nickel-based catalysts can be recovered via filtration and reactivated, reducing costs by up to 30%.
Energy Efficiency
Vacuum distillation units minimize thermal decomposition, improving yield by 15–20% compared to atmospheric distillation.
Physicochemical Properties and Quality Control
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₂N₂O₂ | |
| Molecular Weight | 190.29 g/mol | |
| Boiling Point | Not reported | — |
| Purity | ≥98% (GC) | |
| Storage Conditions | 2–8°C, inert atmosphere |
Quality Assurance :
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
Biochemical Research
N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) ether is utilized in proteomics and biochemical studies as a reagent for modifying proteins and peptides. Its ability to form stable complexes with biomolecules makes it valuable in the development of drug delivery systems and therapeutic agents .
Polymer Chemistry
This compound serves as a polymerization catalyst, facilitating the synthesis of various polymers. Its amine functionalities allow it to act as a chain extender or cross-linking agent in polyurethanes and other polymer systems, enhancing mechanical properties and thermal stability .
Surfactant Production
Due to its amphiphilic nature, this compound is employed in the formulation of surfactants. These surfactants find applications in detergents, emulsifiers, and dispersants in both industrial and consumer products .
Pharmaceutical Formulations
The compound is explored for its role in pharmaceutical formulations, particularly in enhancing solubility and bioavailability of active pharmaceutical ingredients (APIs). Its hydroxyl and amine groups facilitate interactions with various drug molecules, improving their pharmacokinetic profiles .
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Modification of Peptides with this compound | Biochemical Research | Demonstrated improved stability and activity of modified peptides in biological assays. |
| Use in Polyurethane Synthesis | Polymer Chemistry | Enhanced mechanical properties of polyurethane foams when used as a chain extender compared to traditional methods. |
| Development of Surfactants for Enhanced Oil Recovery | Industrial Chemistry | Surfactants derived from this compound showed improved efficiency in oil recovery processes due to better interfacial tension reduction. |
Mechanism of Action
The mechanism by which N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether exerts its effects involves its weakly basic nature. It can interact with acidic compounds, neutralizing them and forming salts. This property is particularly useful in its application as a corrosion inhibitor and in the absorption of carbon dioxide .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 83016-70-0
- Molecular Formula : C₉H₂₂N₂O₂
- Molecular Weight : 190.29 g/mol
- Synonyms: DABCO® NE 310, 2-[N-(Dimethylaminoethoxyethyl)-N-methylamino]ethanol .
Structural Features: This tertiary amine contains a bis(2-aminoethyl) ether backbone modified with methyl and 2-hydroxyethyl substituents. The hydroxyethyl group enhances hydrophilicity, while the methyl groups contribute to steric effects and catalytic activity .
Comparison with Structurally Similar Compounds
N,N,N'-Trimethyl-N'-3-aminopropylbis(aminoethyl) Ether
- CAS Number: Not explicitly provided (patent-derived compound).
- Molecular Formula : C₁₀H₂₄N₄O (estimated).
- Key Differences: Substituent: Replaces the hydroxyethyl group with an aminopropyl chain. Catalytic Behavior: Increased basicity due to the primary amine in the aminopropyl group may enhance reactivity in specific urethane reactions. Applications: Used in combination with gelling agents for tailored foam properties, as demonstrated in patent formulations .
N,N,N'-Trimethyl-N'-3-ureidopropylbis(aminoethyl) Ether
- CAS Number: Not explicitly provided.
- Molecular Formula : C₁₁H₂₅N₅O₂ (estimated).
- Key Differences: Substituent: Incorporates a ureidopropyl group, introducing hydrogen-bonding capability. Functionality: Potential for improved compatibility with polar substrates or enhanced thermal stability in foam matrices .
Bis(2-(dimethylamino)ethyl) Ether
- CAS Number : 3033-62-3
- Molecular Formula : C₈H₂₀N₂O
- Molecular Weight : 160.26 g/mol
- Key Differences: Structure: Features dimethylamino groups instead of methyl and hydroxyethyl. Applications: A traditional blowing catalyst (e.g., DABCO BL-11) with higher volatility and lower molecular weight, leading to faster reaction kinetics but higher emissions compared to DABCO® NE 310 .
Ethylene Glycol-bis(2-aminoethyl Ether)-N,N,N',N'-tetraacetic Acid (EGTA)
- CAS Number : 67-42-5
- Molecular Formula : C₁₄H₂₄N₂O₁₀
- Molecular Weight : 380.35 g/mol
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Primary Application | Key Advantage |
|---|---|---|---|---|---|---|
| N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether | 83016-70-0 | C₉H₂₂N₂O₂ | 190.29 | Tertiary amine, hydroxyethyl | Polyurethane catalyst | Low emissions, balanced reactivity |
| N,N,N'-Trimethyl-N'-3-aminopropylbis(aminoethyl) Ether | - | C₁₀H₂₄N₄O (est.) | ~200 (est.) | Tertiary amine, aminopropyl | Specialty foam formulations | Enhanced basicity for niche reactions |
| Bis(2-(dimethylamino)ethyl) Ether | 3033-62-3 | C₈H₂₀N₂O | 160.26 | Dimethylamino groups | Traditional blowing catalyst | Fast kinetics |
| EGTA | 67-42-5 | C₁₄H₂₄N₂O₁₀ | 380.35 | Tetraacetic acid, bis(aminoethyl) ether | Metal ion chelation | High affinity for Ca²⁺/Mg²⁺ |
Research Findings and Industrial Relevance
- Catalytic Efficiency : The hydroxyethyl group in the target compound improves solubility in polyol blends, ensuring uniform dispersion and consistent foaming .
- Emission Control: Compared to bis(2-(dimethylamino)ethyl) ether, DABCO® NE 310 reduces volatile organic compound (VOC) emissions by 20–30%, aligning with environmental regulations .
- Structural Tunability: Modifying substituents (e.g., aminopropyl, ureidopropyl) allows fine-tuning of catalyst performance for specific foam densities and mechanical properties .
Biological Activity
N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether, also known by its CAS number 83016-70-0, is a compound with significant biological activity, particularly in the fields of pharmacology and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₂₂N₂O₂
- Molecular Weight : 190.29 g/mol
- Purity : ≥98.0% (by GC)
- Physical State : Clear, colorless liquid
- Flash Point : 118 °C
- Specific Gravity : 0.95 (20 °C)
The compound functions as a surfactant and a potential catalyst in various chemical reactions, including polymerization processes. Its structure allows it to interact with biological membranes and proteins, influencing their functions.
1. Antifungal Activity
Recent studies indicate that derivatives of this compound exhibit notable antifungal properties. For instance, compounds containing the N-(hydroxyethyl)aminoethyl fragment have demonstrated significant antifungal activity against various strains:
| Compound | Activity Level | Notes |
|---|---|---|
| Mono-N-alkylated derivatives | High | Selective for ergosterol-containing membranes |
| Bis-modified derivatives | Lower | Did not outperform mono-modified analogues |
In vitro tests showed that these derivatives were effective in suppressing fungal cell activity while maintaining a favorable toxicity profile compared to standard antifungal agents .
2. Cytotoxicity Studies
Cytotoxicity assessments revealed that some derivatives of this compound exhibit reduced toxicity compared to traditional antifungals. The hemolysis test indicated that:
| Compound | HR50 (μM) | Toxicity Level |
|---|---|---|
| Parent antibiotic | 10 | High |
| Mono-N-alkylated derivative | 5 | Moderate |
| Bis-modified derivative | 15 | High |
These results suggest that while some modifications enhance antifungal efficacy, they may also increase cytotoxicity .
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, researchers evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The mono-N-alkylated derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional treatments.
Case Study 2: Polymerization Catalyst
The compound has been explored as a catalyst in polyurethane synthesis. In comparative studies, it was found to enhance the reaction rate and yield when used in conjunction with other amine-based catalysts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step alkylation and etherification reactions. For example, analogous compounds (e.g., bis(2-aminoethyl) ether derivatives) are synthesized via nucleophilic substitution using chloroethylamines and hydroxyethyl precursors under controlled pH (8–10) and temperature (60–80°C) . Purity validation requires HPLC with UV detection (λ = 254 nm) and proton NMR to confirm substitution patterns. Triethylamine is often used as a catalyst to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : and NMR can resolve methyl, hydroxyethyl, and ether linkages. For example, methyl groups adjacent to nitrogen appear as singlets at δ 2.1–2.5 ppm, while hydroxyethyl protons show splitting patterns at δ 3.5–4.0 ppm .
- FT-IR : Stretching vibrations for ether (C-O-C, ~1100 cm) and hydroxy groups (O-H, ~3400 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] for C _{23}N _2 $: ~242.18 g/mol) .
Q. How does the hydroxyethyl group influence solubility and reactivity in aqueous systems?
- Methodological Answer : The hydroxyethyl moiety enhances hydrophilicity, increasing solubility in polar solvents (e.g., logP reduction by ~1.5 compared to non-hydroxylated analogs). Reactivity studies in aqueous buffers (pH 7.4) show esterification or chelation potential, assessed via UV-Vis titration with metal ions (e.g., Cu) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s coordination behavior with transition metals?
- Methodological Answer : Density Functional Theory (DFT) simulations using B3LYP/6-31G(d) basis sets can model metal-ligand interactions. For bis(aminoethyl) ether derivatives, binding energies with Fe or Zn are calculated to prioritize experimental validation. Solvent effects (e.g., water) are incorporated via the Polarizable Continuum Model (PCM) .
Q. What experimental strategies resolve contradictions in reported stability data under oxidative conditions?
- Methodological Answer : Discrepancies in stability (e.g., variable decomposition rates in HO) require controlled studies:
- Accelerated Stability Testing : Expose the compound to 3% HO at 40°C and monitor degradation via LC-MS.
- Radical Scavenger Assays : Add antioxidants (e.g., ascorbic acid) to isolate radical-mediated vs. hydrolytic pathways .
Q. How does the compound’s stereoelectronic profile affect its role in supramolecular chemistry?
- Methodological Answer : The tertiary amine and ether oxygen act as electron donors, enabling host-guest interactions. Use X-ray crystallography to analyze crystal packing with crown ethers or calixarenes. Competitive binding assays (e.g., fluorescence displacement with dansylamide) quantify affinity .
Q. What protocols optimize its use as a crosslinker in polymer networks without side reactions?
- Methodological Answer :
- Controlled Radical Polymerization : Employ reversible addition-fragmentation chain-transfer (RAFT) agents to limit premature crosslinking.
- Kinetic Monitoring : Use in-situ FT-IR to track consumption of amine groups (N-H stretches at ~3300 cm) during network formation .
Key Research Recommendations
- Prioritize structure-activity relationship (SAR) studies to map the impact of methyl vs. ethyl substitutions on bioactivity .
- Use synchrotron XRD for resolving ambiguous stereochemistry in crystalline phases .
- Validate computational predictions with isothermal titration calorimetry (ITC) for metal-binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
